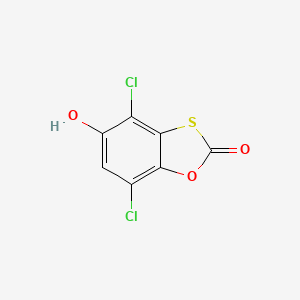

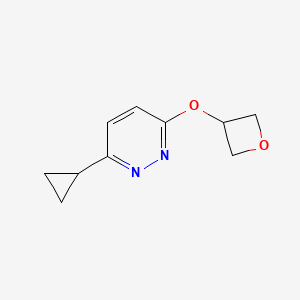

![molecular formula C19H14Cl2N2O B3008239 2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one CAS No. 478042-22-7](/img/structure/B3008239.png)

2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,4-Dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one (DCBC) is a heterocyclic compound that has been extensively studied over the past few decades due to its unique properties and potential applications in various fields. DCBC is a highly stable compound and has been found to possess many interesting properties, such as anti-inflammatory, anti-oxidative, anti-tumor, and anti-bacterial activities. It has also been found to act as a potent inhibitor of cytochrome P450 enzymes. The synthesis of DCBC is relatively simple, and its mechanism of action has been elucidated.

Aplicaciones Científicas De Investigación

Photochemical Applications

5,6-Dihydrobenzo[c]cinnoline, closely related to the queried compound, plays a role in photochemical reactions. Inoue, Hiroshima, and Makita (1979) found that it acts as an intermediate in the photochemical formation of carbazole, with its protonated species undergoing photoreaction in acidic environments (Inoue, Hiroshima, & Makita, 1979). Additionally, Badger, Drewer, and Lewis (1963, 1964) explored the photochemical cyclodehydrogenation of substituted azobenzenes, leading to the formation of various benzo[c]cinnolines, showcasing their significant role in photochemical processes (Badger, Drewer, & Lewis, 1963), (Badger, Drewer, & Lewis, 1964).

Pharmacological Potential

The dihydrobenzo[h]cinnolinone framework has been explored for pharmacological properties. For instance, Pinna et al. (1996) synthesized analogues and tested them for hypotensive, antihypertensive, and antiaggregating activities, revealing varying degrees of potency (Pinna et al., 1996). Similarly, Nakao et al. (1990) found that certain derivatives have a high affinity to the benzodiazepine receptor, suggesting potential applications in neurological pharmacology (Nakao et al., 1990).

Anticancer Research

Dang Thi et al. (2015) developed a novel synthetic approach to dihydrobenzo[h]cinnoline-5,6-diones and evaluated their cytotoxicity, revealing promising anticancer activity against human tumor cell lines (Dang Thi et al., 2015).

Chemical Synthesis and Reactivity

The reactivity and synthetic applications of benzo[c]cinnoline derivatives have been studied by Lewis and Reiss (1967, 1968), highlighting their utility in producing a range of compounds with varying properties (Lewis & Reiss, 1967), (Lewis & Reiss, 1968).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(2,4-dichlorophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O/c20-15-8-7-14(17(21)10-15)11-23-18(24)9-13-6-5-12-3-1-2-4-16(12)19(13)22-23/h1-4,7-10H,5-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXDMWYXWVPTMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

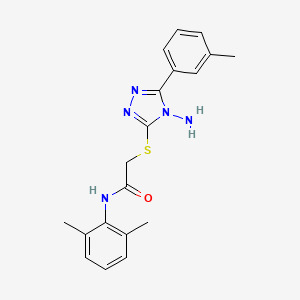

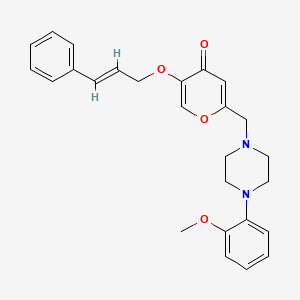

![N-(4-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008157.png)

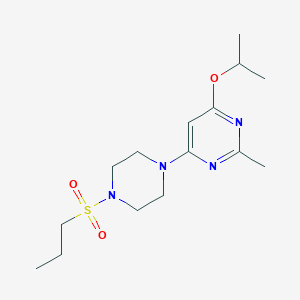

![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3008158.png)

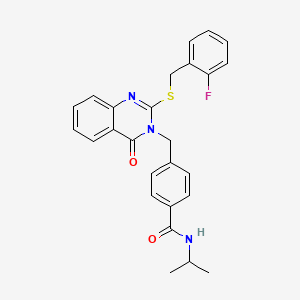

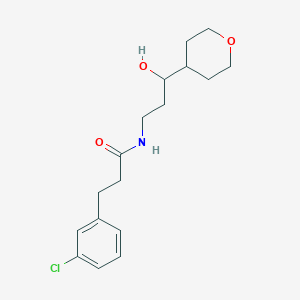

![4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine](/img/structure/B3008159.png)

![5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one](/img/structure/B3008167.png)

![N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B3008178.png)

![5-((2,5-dimethylbenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008179.png)